Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with two chlorine atoms, a triazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. One common method involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the triazole ring and the ethyl ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,6-dichloropyridin-3-yl)prop-2-enoate
- Ethyl 2-(2,6-dichloropyridin-3-yl)-2-oxoacetate
- 2,6-Dichloropyridine derivatives
Uniqueness
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the triazole and pyridine rings, which confer specific chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Biological Activity
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS Number: 1431727-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10Cl2N4O2, with a molecular weight of 301.13 g/mol. The compound features a triazole ring and a dichloropyridine moiety, which are known to enhance biological activity by improving solubility and stability in biological systems .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. This compound is hypothesized to possess similar activities due to its structural characteristics.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, derivatives of triazole compounds have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 Values | Unique Aspects |
---|---|---|---|
Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-triazole | Anticancer | TBD | Contains both triazole and dichloropyridine moieties |
4-amino-2,6-dichloropyridine | Antimicrobial | TBD | Lacks triazole ring |
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine | Anticancer | TBD | Different heterocyclic structure |
The exact mechanisms by which this compound exerts its biological effects are not fully understood but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis in cancer cells .
Case Studies
Recent studies have focused on the synthesis of derivatives from triazole compounds to evaluate their bioactivity. For example:
- A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established drugs like celecoxib .
- Another investigation into triazole-based compounds revealed promising results against various cancer types, suggesting that modifications to the triazole structure could enhance potency and selectivity against tumor cells .
Properties
Molecular Formula |
C11H10Cl2N4O2 |
---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)7-4-5-8(12)14-10(7)13/h4-5H,3H2,1-2H3 |
InChI Key |
JTHWYBQMCDQSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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